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Introduction
(Phenylsulfonimidoyl)benzene-containing ligands, a class of diaryl sulfoximines, are of

significant interest in medicinal chemistry and materials science due to their unique

stereochemical properties, metabolic stability, and ability to participate in hydrogen bonding.

Their synthesis is a key step in the development of novel therapeutics, particularly in the area

of kinase inhibitors, where they have emerged as a valuable pharmacophore. This document

provides detailed protocols for the synthesis of these important compounds, focusing on three

robust and widely used methods: Rhodium-Catalyzed Imination of Diaryl Sulfoxides, Copper-

Catalyzed N-Arylation of NH-Sulfoximines, and Palladium-Catalyzed Buchwald-Hartwig

Amination of NH-Sulfoximines.

Synthetic Strategies Overview
The synthesis of (Phenylsulfonimidoyl)benzene-containing ligands typically involves a two-

step sequence: the formation of the S,S-diaryl-NH-sulfoximine core, followed by the N-arylation

to introduce the second phenyl group on the nitrogen atom. Alternatively, direct imination of a

diaryl sulfoxide with an aniline derivative can be employed. The following diagram illustrates the

general synthetic workflow.
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Caption: General synthetic workflow for (Phenylsulfonimidoyl)benzene-containing ligands.

Experimental Protocols
Method 1: Rhodium-Catalyzed Imination of Diaryl
Sulfoxides
This method provides access to the key S,S-diaryl-NH-sulfoximine intermediate from the

corresponding diaryl sulfoxide. The reaction proceeds via a rhodium-catalyzed nitrene transfer

from a carbamate source.

General Procedure:[1]

To a suspension of the diaryl sulfoxide (1.0 equiv.), carbamate (1.5 equiv.), and MgO (4.0

equiv.) in CH₂Cl₂ (0.1 M) is added Rh₂(OAc)₄ (2.5 mol %).

PhI(OAc)₂ (1.5 equiv.) is added to the mixture at room temperature.

The resulting mixture is stirred at 40 °C for 8 hours.

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth and

concentrated under reduced pressure.
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The resulting residue is purified by flash chromatography on silica gel to afford the N-

protected sulfoximine.

The protecting group (e.g., Boc, Cbz) can be removed under standard conditions to yield the

free NH-sulfoximine.

Table 1: Rhodium-Catalyzed Imination of Diaryl Sulfoxides - Representative Yields

Diaryl Sulfoxide Substrate Carbamate Yield (%)

Diphenyl sulfoxide BocNH₂ 85

4-Methylphenyl phenyl

sulfoxide
CbzNH₂ 82

4-Chlorophenyl phenyl

sulfoxide
BocNH₂ 78

Dinaphthyl sulfoxide BocNH₂ 75

Method 2: Copper-Catalyzed N-Arylation of NH-
Sulfoximines (Chan-Lam Coupling)
This protocol describes the N-arylation of S,S-diaryl-NH-sulfoximines with arylboronic acids, a

versatile method for introducing the second phenyl group.

General Procedure:

In a reaction vessel, combine the S,S-diaryl-NH-sulfoximine (1.0 equiv.), arylboronic acid (2.0

equiv.), and Cu(OAc)₂ (10 mol %).

Add a suitable solvent, such as methanol or ethanol, to achieve a concentration of 0.3–1.5

M.[2]

The reaction mixture is stirred at room temperature for 24-48 hours, often under an inert

atmosphere, although some protocols report successful coupling in the presence of air.

The progress of the reaction can be monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product is purified by flash chromatography on silica gel to yield the

(Phenylsulfonimidoyl)benzene-containing ligand.

Table 2: Copper-Catalyzed N-Arylation of NH-Sulfoximines - Representative Yields[2]

NH-Sulfoximine Substrate Arylboronic Acid Yield (%)

Diphenyl-NH-sulfoximine Phenylboronic acid 94

Diphenyl-NH-sulfoximine 4-Methylphenylboronic acid 96

Diphenyl-NH-sulfoximine 4-Methoxyphenylboronic acid 85

Diphenyl-NH-sulfoximine 4-Fluorophenylboronic acid 91

Method 3: Palladium-Catalyzed N-Arylation of NH-
Sulfoximines (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination offers a powerful alternative for the N-arylation of NH-

sulfoximines, particularly with aryl halides as the coupling partners.[3][4][5]

General Procedure:[6]

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor

(e.g., Pd₂(dba)₃, 1-2 mol %), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol %),

and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv.).

Add the S,S-diaryl-NH-sulfoximine (1.0 equiv.) and the aryl halide (1.2 equiv.).

Add a dry, degassed solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M.

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.
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After cooling to room temperature, the reaction is quenched with water.

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by flash chromatography on silica gel.

Table 3: Palladium-Catalyzed N-Arylation of NH-Sulfoximines - Representative Yields

NH-
Sulfoximine
Substrate

Aryl Halide Ligand Base Yield (%)

Diphenyl-NH-

sulfoximine
Iodobenzene BINAP Cs₂CO₃ 88

Diphenyl-NH-

sulfoximine
Bromobenzene XPhos NaOtBu 92

(4-Tolyl)phenyl-

NH-sulfoximine
4-Chloroanisole XPhos NaOtBu 75

Diphenyl-NH-

sulfoximine
2-Bromopyridine BINAP Cs₂CO₃ 81

Application in Drug Development: Targeting Kinase
Signaling
(Phenylsulfonimidoyl)benzene-containing ligands have been successfully incorporated into

potent and selective kinase inhibitors.[7][8][9][10] Kinases are crucial regulators of cell

signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

These ligands can act as bioisosteres for other functional groups, improving physicochemical

properties and target engagement. The diagram below illustrates a simplified, generic kinase

signaling pathway that can be targeted by inhibitors containing this scaffold.
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Caption: Inhibition of a generic kinase cascade by a (Phenylsulfonimidoyl)benzene ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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